2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
Overview
Description
2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in cancer treatment. TH-302 is designed to target hypoxic areas within tumors, which are known to be resistant to conventional therapies. In
Mechanism of Action
2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a prodrug that is activated under hypoxic conditions. The drug is designed to release bromo-isophosphoramide mustard (Br-IPM), a potent DNA cross-linking agent, in hypoxic areas within tumors. Br-IPM is known to induce DNA damage, leading to tumor cell death. 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has also been shown to inhibit hypoxia-inducible factor-1α (HIF-1α), a transcription factor that is upregulated in hypoxic conditions and is known to promote tumor growth and metastasis.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been shown to induce tumor cell death, inhibit tumor growth, and increase the efficacy of chemotherapy and radiation therapy in preclinical studies. The drug has also been shown to inhibit HIF-1α and reduce tumor angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been well-tolerated in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several advantages for lab experiments. The drug is designed to target hypoxic areas within tumors, which are known to be resistant to conventional therapies. This makes 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide an attractive candidate for combination therapy with chemotherapy and radiation therapy. 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has also been shown to inhibit HIF-1α, which is a promising target for cancer therapy. However, there are also limitations to using 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in lab experiments. The drug is a prodrug that requires hypoxic conditions to be activated, which may limit its efficacy in certain tumor types. 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is also not effective in normoxic conditions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide research. One area of interest is the development of biomarkers to predict which patients will respond to 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide therapy. Another area of interest is the combination of 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide with other targeted therapies, such as immune checkpoint inhibitors. There is also interest in the development of new hypoxia-activated prodrugs that may be more effective than 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in certain tumor types. Finally, there is interest in the clinical development of 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, with several ongoing clinical trials in various cancer types.
Scientific Research Applications
2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been extensively studied in preclinical models and has shown promising results in a variety of cancer types, including pancreatic, breast, lung, and prostate cancer. The drug is designed to target hypoxic areas within tumors, which are known to be resistant to conventional therapies. In preclinical studies, 2-(2-methylphenoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been shown to induce tumor cell death, inhibit tumor growth, and increase the efficacy of chemotherapy and radiation therapy.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-5-2-3-6-12(11)21-10-14(20)17-9-15-18-16(19-22-15)13-7-4-8-23-13/h2-8H,9-10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRRSVJEPYOBIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NC(=NO2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.